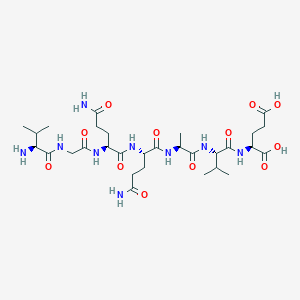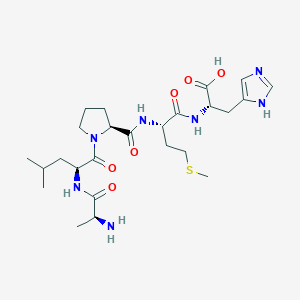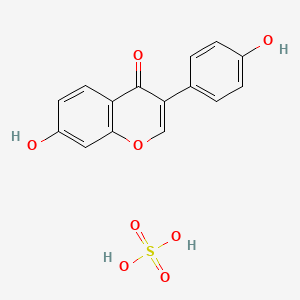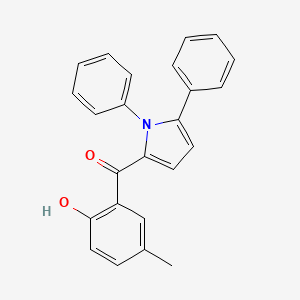
(1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone is a complex organic compound that features a pyrrole ring substituted with phenyl groups and a methanone moiety attached to a hydroxy-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 1,5-diphenylpyrrole with 2-hydroxy-5-methylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diol derivative.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
(1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mécanisme D'action
The mechanism of action of (1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxyphenyl)methanone
- (1,5-Diphenyl-1H-pyrrol-2-yl)(2-methoxy-5-methylphenyl)methanone
- (1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-4-methylphenyl)methanone
Uniqueness
(1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
374782-43-1 |
|---|---|
Formule moléculaire |
C24H19NO2 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(1,5-diphenylpyrrol-2-yl)-(2-hydroxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C24H19NO2/c1-17-12-15-23(26)20(16-17)24(27)22-14-13-21(18-8-4-2-5-9-18)25(22)19-10-6-3-7-11-19/h2-16,26H,1H3 |
Clé InChI |
MTHYBKFPWLOIRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(=O)C2=CC=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate](/img/structure/B14236086.png)
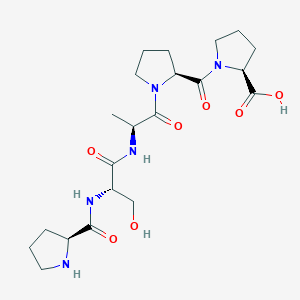
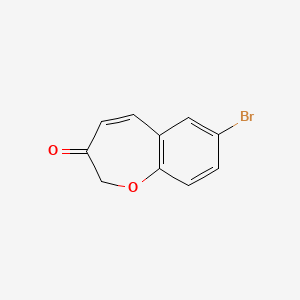
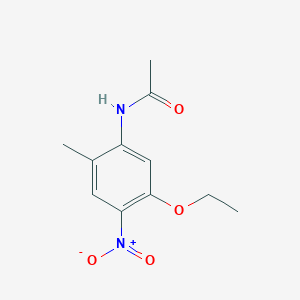

![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)
![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)

![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)
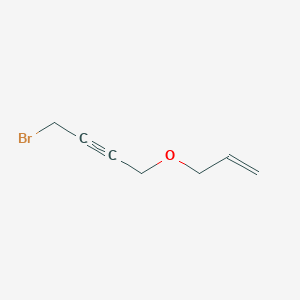
![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)
